4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS No.: 946369-25-1
Cat. No.: VC11950948
Molecular Formula: C23H28N2O2
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946369-25-1 |
|---|---|
| Molecular Formula | C23H28N2O2 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-16-10-13-19(15-20(16)25)24-22(27)17-8-11-18(12-9-17)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27) |
| Standard InChI Key | YEPYGQURCBUQMX-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure combines a benzamide moiety with a 1-propanoyl-substituted tetrahydroquinoline system. Key features include:
Structural Components
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Benzamide Core: The benzene ring at position 4 carries a tert-butyl group (–C(C(CH₃)₃)), enhancing steric bulk and lipophilicity.
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Tetrahydroquinoline Moiety: A partially saturated quinoline ring system fused with a six-membered heterocycle containing nitrogen.
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Propanoyl Substituent: A propionyl group (–COCH₂CH₃) attached to the tetrahydroquinoline’s nitrogen atom.
Molecular Data
| Property | Value |
|---|---|
| CAS Number | 946369-25-1 |
| Molecular Formula | C₂₃H₂₈N₂O₂ |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
| InChI Key | YEPYGQURCBUQMX-UHFFFAOYSA-N |
The tert-butyl group contributes to increased metabolic stability by shielding reactive sites, while the tetrahydroquinoline system offers conformational flexibility for target binding.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Tetrahydroquinoline Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
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Propanoylation: Introduction of the propanoyl group via acylation using propionyl chloride.
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Benzamide Coupling: Reaction of the tetrahydroquinoline amine with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine).
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 h | 65–70% |
| Propanoylation | Propionyl chloride, DCM, 0°C | 80–85% |
| Amide Coupling | 4-tert-butylbenzoyl chloride, Et₃N, THF | 75–80% |
Optimization focuses on minimizing side reactions, such as over-acylation or hydrolysis, by controlling temperature and solvent polarity.
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to high lipophilicity (calculated logP ≈ 3.8).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C–N stretch).
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NMR:
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¹H NMR (CDCl₃): δ 1.32 (s, 9H, tert-butyl), 2.45 (q, 2H, CH₂CH₃), 3.20 (t, 2H, N–CH₂).
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¹³C NMR: δ 27.5 (tert-butyl), 172.1 (amide carbonyl).
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Future Directions
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Target Identification: High-throughput screening to elucidate biological targets.
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ADME Profiling: Studies on absorption, distribution, metabolism, and excretion.
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Analog Development: Modifying the tert-butyl group to optimize solubility and potency.
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